molecular formula C15H24 B1265217 trans-alpha-Bisabolene CAS No. 70286-32-7

trans-alpha-Bisabolene

Cat. No.: B1265217
CAS No.: 70286-32-7
M. Wt: 204.35 g/mol
InChI Key: YHBUQBJHSRGZNF-KEQVLUGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E,S)-alpha-bisabolene is an (E)-alpha-bisabolene. It is an enantiomer of an (E,R)-alpha-bisabolene.

Scientific Research Applications

  • Pheromone Research :

    • Trans-alpha-Bisabolene epoxides are main components of the male sex pheromone in Nezara viridula. The role of cis/trans isomers in the activity and specificity of the pheromone was investigated, showing that different proportions of these isomers influence pheromone effectiveness (Brézot, Malosse, Mori, & Renou, 1994).
    • The sloe bug, Dolycoris baccarum, produces a male-specific aggregation pheromone including alpha-bisabolol, trans-alpha-bergamotene, and beta-bisabolene. The study identified these compounds as semiochemicals among Pentatomidae for the first time (Yang, Seo, & Lee, 2019).
  • Biofuel Production :

    • A study demonstrated the use of Yarrowia lipolytica, an oleaginous yeast, to produce alpha-bisabolene, a precursor for industrially relevant chemicals, from waste cooking oil. This marks a significant advancement in sustainable and economical biofuel production (Zhao et al., 2020).
  • Plant Defense Mechanisms :

    • In grand fir (Abies grandis), (E)-alpha-bisabolene synthase is a wound-inducible sesquiterpene synthase. The olefin product of this enzyme is considered the precursor of certain insect juvenile hormone mimics. This finding sheds light on the defensive role of terpenoids in conifers (Bohlmann, Crock, Jetter, & Croteau, 1998).
  • Microbial Engineering :

    • Engineering in Synechococcus sp. PCC 7002 has demonstrated the potential of this cyanobacterium for high-titer microbial synthesis of limonene and alpha-bisabolene, paving the way for advances in the bio-production of tailor-made hydrocarbons (Davies, Work, Beliaev, & Posewitz, 2014).
  • Medicinal Chemistry :

    • A novel bisabolene sesquiterpene dimer, trans-dimer D, was isolated from the South China Sea sponge Axinyssa variabilis. This compound adds to the diversity of sesquiterpene structures with potential medicinal applications (Mao, Guo, VAN SOEST, & Cimino, 2011).

Properties

CAS No.

70286-32-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(4S)-1-methyl-4-[(2E)-6-methylhepta-2,5-dien-2-yl]cyclohexene

InChI

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6-8,15H,5,9-11H2,1-4H3/b14-7+/t15-/m1/s1

InChI Key

YHBUQBJHSRGZNF-KEQVLUGWSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)/C(=C/CC=C(C)C)/C

SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Canonical SMILES

CC1=CCC(CC1)C(=CCC=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-alpha-Bisabolene
Reactant of Route 2
trans-alpha-Bisabolene
Reactant of Route 3
trans-alpha-Bisabolene
Reactant of Route 4
Reactant of Route 4
trans-alpha-Bisabolene
Reactant of Route 5
trans-alpha-Bisabolene
Reactant of Route 6
trans-alpha-Bisabolene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.